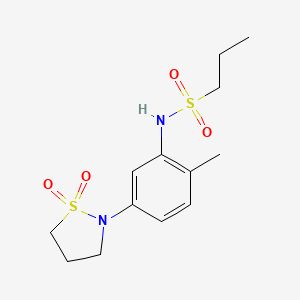

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-3-8-20(16,17)14-13-10-12(6-5-11(13)2)15-7-4-9-21(15,18)19/h5-6,10,14H,3-4,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPUBQCONHTEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isothiazolidinone Ring: The initial step involves the synthesis of the isothiazolidinone ring. This can be achieved by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidinone core.

Introduction of the Dioxide Group: The isothiazolidinone ring is then oxidized to introduce the dioxide functionality, often using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of the Phenyl Ring: The next step involves the coupling of the oxidized isothiazolidinone with a phenyl ring that is pre-substituted with a methyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the phenyl derivative with propane-1-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, industrial methods may employ more robust and scalable catalysts and reagents to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidative conditions, potentially modifying the isothiazolidinone ring or the sulfonamide group.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Antibacterial Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide exhibits promising antibacterial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to reduced bacterial growth and has been a foundation for developing new antibiotics.

Comparative Efficacy

A comparative analysis with traditional sulfonamides reveals that derivatives like N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide may offer enhanced efficacy or reduced side effects. The following table summarizes some related compounds and their antibacterial activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfadiazine | Sulfonamide group | Effective against various bacterial infections |

| Sulfamethoxazole | Similar sulfonamide structure | Broad-spectrum antibacterial |

| Dapsone | Sulfone derivative | Anti-inflammatory properties; used for leprosy |

The unique dioxidoisothiazolidine moiety in N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide may provide distinct pharmacological properties that could be harnessed to combat antibiotic resistance.

Anticancer Potential

Recent studies have indicated that compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide may possess anticancer properties. The exploration of its efficacy against various cancer cell lines is ongoing.

Case Studies

In vitro evaluations have shown that compounds with similar structures exhibit significant cytotoxic effects against human tumor cells. For instance:

- Study 1 : A derivative demonstrated an average growth inhibition rate of 12.53% against a panel of cancer cell lines.

Other Therapeutic Applications

Beyond its antibacterial and anticancer applications, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide could be explored for additional therapeutic roles:

- Anti-inflammatory Properties : Similar sulfonamides have been noted for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Agricultural Applications : Compounds with sulfonamide structures are also investigated for their potential as pesticides or herbicides due to their biological activity.

Future Research Directions

Further research is essential to fully understand the pharmacological potential of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide. Key areas include:

- In-depth Mechanistic Studies : Investigating interactions with biological macromolecules such as proteins and nucleic acids.

- Modification and Optimization : Exploring structural modifications to enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. For example, if the compound inhibits a protease, it can prevent protein degradation, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

- N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

Uniqueness

Compared to similar compounds, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of the dioxidoisothiazolidinyl moiety. These structural features influence its reactivity and biological activity, making it distinct in its applications and effects.

Biological Activity

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide is a synthetic compound that belongs to the sulfonamide class. This compound exhibits potential biological activities, particularly in the field of antimicrobial agents. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Sulfonamide Group : Known for its antibacterial properties.

- Dioxidoisothiazolidine Moiety : This unique feature may confer distinct pharmacological properties.

- Propane Backbone : Serves as a linking structure, enhancing solubility and stability.

Molecular Formula : C₁₃H₁₅N₃O₄S

Molecular Weight : 299.34 g/mol

Sulfonamides primarily exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts the production of folate, essential for nucleic acid synthesis in bacteria, ultimately leading to bacteriostasis. The unique dioxidoisothiazolidine moiety may enhance binding affinity to DHPS or other biological targets, potentially improving efficacy against resistant bacterial strains.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial Activity | Effective against various Gram-positive and Gram-negative bacteria. |

| Antifungal Properties | Limited data suggest potential antifungal activity; further studies needed. |

| Anti-inflammatory Effects | Possible modulation of inflammatory pathways; requires more research. |

Case Studies and Research Findings

-

Antibacterial Efficacy Study

- A recent study evaluated the antibacterial activity of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory concentrations (MIC values ranging from 4 to 32 µg/mL), indicating promising antibacterial properties .

- Structure-Activity Relationship (SAR) Analysis

- Hybridization Studies

Comparative Analysis with Other Sulfonamides

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfadiazine | Sulfonamide group | Effective against various bacterial infections |

| Sulfamethoxazole | Similar sulfonamide structure | Broad-spectrum antibacterial |

| Dapsone | Sulfone derivative | Anti-inflammatory properties; used in leprosy treatment |

The unique structural features of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide may provide it with distinct advantages over traditional sulfonamides, particularly in addressing antibiotic resistance .

Future Directions

Research into N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide should focus on:

- In Vivo Studies : To evaluate its efficacy and safety in biological systems.

- Mechanistic Studies : To elucidate its precise interactions with target enzymes and pathways.

- Development of Derivatives : To enhance its pharmacological profile and reduce potential side effects.

Q & A

Q. What are the established synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a sulfonyl chloride derivative with a substituted aniline. For example, analogous sulfonamide syntheses (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) use 3,4-dichlorobenzenesulfonyl chloride and 5-amino-2-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . For the target compound, substituting the aniline with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline and propane-1-sulfonyl chloride under similar conditions may yield the product. Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR (¹H/¹³C): Assign peaks for the isothiazolidin-1,1-dioxide ring (e.g., δ ~3.5–4.5 ppm for CH₂ groups adjacent to sulfone) and methylphenyl protons (δ ~2.3 ppm for CH₃).

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or propane sulfonamide moiety).

- IR: Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) and isothiazolidin-dioxide vibrations .

- HPLC: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. sodium channel modulation)?

Contradictions may arise from assay specificity (e.g., off-target effects) or structural analogs with divergent targets. For example:

- Kinase inhibition: The isothiazolidin-dioxide moiety may mimic ATP-binding motifs (observed in RAF kinase inhibitors like N-(3-(5-((1-ethylpiperidin-4-yl)(methyl)amino)-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-2,4-difluorophenyl)propane-1-sulfonamide) .

- Sodium channel effects: Similar sulfonamides (e.g., N-(3-((4-(4-((3,4-difluorobenzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) show nociceptor modulation via TTX-sensitive channels . Methodological approach: Perform orthogonal assays (e.g., thermal shift assays for target engagement, patch-clamp electrophysiology for ion channel activity) and compare with structurally defined analogs .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure, particularly with flexible sulfonamide groups?

- Data collection: Use high-resolution X-ray data (≤1.0 Å) to resolve conformational flexibility.

- Refinement: Employ SHELXL for small-molecule refinement, incorporating restraints for sulfonamide torsion angles and disorder modeling.

- Validation: Check for C—H···π or N—H···π interactions stabilizing the crystal lattice (observed in 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific therapeutic targets?

- Core modifications: Replace the 2-methylphenyl group with halogenated or electron-withdrawing substituents to enhance target binding (e.g., 4-[5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl]-N-cyclopropyl-N-methylbenzene-1-sulfonamide’s improved kinase affinity) .

- Sulfonamide tuning: Introduce cyclopropyl or piperazinyl groups (as in VEGFR inhibitors) to modulate solubility and potency . Experimental design: Use parallel synthesis and high-throughput screening (HTS) against target panels (e.g., kinase or ion channel libraries) .

Q. What strategies address solubility challenges in in vivo studies for this hydrophobic sulfonamide?

- Prodrug synthesis: Convert the sulfonamide to a phosphate ester (e.g., as seen in CDK9 inhibitors like N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide) .

- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

- Accelerated degradation: Perform forced degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH stability: Test in buffers (pH 1–10) to identify labile groups (e.g., sulfonamide hydrolysis under acidic conditions) .

Q. What computational methods predict the role of the isothiazolidin-1,1-dioxide moiety in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.